molecular formula C11H8N2O3 B2774018 2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile CAS No. 118409-54-4

2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile

Cat. No. B2774018
CAS RN: 118409-54-4
M. Wt: 216.196
InChI Key: DWZFIFZYMHNRRV-UHFFFAOYSA-N
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Description

2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile, also known as DMDD, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it an attractive tool for investigating different biological processes.

Mechanism of Action

2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile's mechanism of action is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in different biological processes. For instance, 2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile has been found to inhibit the activity of tyrosinase by binding to the copper ions present in the enzyme's active site. This leads to a reduction in the production of melanin, which is responsible for skin pigmentation.
Biochemical and Physiological Effects
2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile has been found to exhibit various biochemical and physiological effects, including antioxidant, antimicrobial, and anticancer properties. 2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile has also been found to exhibit anti-inflammatory effects by inhibiting the activity of enzymes such as cyclooxygenase-2. In addition, 2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile has been found to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for developing new anticancer agents.

Advantages and Limitations for Lab Experiments

2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile has several advantages for lab experiments, including its ability to interact with different biological targets, ease of synthesis, and low toxicity. However, 2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile also has some limitations, such as its limited solubility in water and its potential instability under certain conditions.

Future Directions

There are several future directions for research on 2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile. One potential area of research is the development of 2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile-based skin whitening agents. Another potential area of research is the development of 2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile-based antibiotics for the treatment of bacterial infections. In addition, further studies are needed to fully understand 2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile's mechanism of action and its potential applications in cancer treatment.
Conclusion
In conclusion, 2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile is a synthetic compound that has been extensively studied for its potential applications in scientific research. 2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile has been found to exhibit various biochemical and physiological effects, making it an attractive tool for investigating different biological processes. While there are still many unknowns about 2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile's mechanism of action, its potential applications in skin whitening, antibiotic development, and cancer treatment make it a promising area of research for the future.

Synthesis Methods

2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile can be synthesized through a multistep process involving the reaction of 3,4-dihydroxy-5-methoxybenzaldehyde with malononitrile in the presence of a base. The resulting intermediate is then subjected to further reactions to yield 2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile. The purity of 2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile can be assessed through various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

Scientific Research Applications

2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile has been found to have various scientific research applications due to its ability to interact with different biological targets. For instance, 2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile has been shown to inhibit the activity of enzymes such as tyrosinase, which is involved in the synthesis of melanin. This property of 2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile makes it a potential candidate for developing skin whitening agents. 2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile has also been found to exhibit antimicrobial activity against various bacterial strains, making it a potential candidate for developing new antibiotics.

properties

IUPAC Name

2-[(3,4-dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c1-16-10-4-7(2-8(5-12)6-13)3-9(14)11(10)15/h2-4,14-15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZFIFZYMHNRRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)O)C=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile

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